
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a biphenyl structure, which is further substituted with a dimethylisoxazole moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide typically involves the following steps:
Formation of the Dimethylisoxazole Moiety: The dimethylisoxazole ring can be synthesized through a cycloaddition reaction involving appropriate precursors such as 3,4-dimethyl-1,3-dioxolane and hydroxylamine.
Attachment to Biphenyl Structure: The synthesized dimethylisoxazole is then attached to a biphenyl structure through a sulfonamide linkage. This step often involves the reaction of the dimethylisoxazole with a biphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the dimethylisoxazole moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The dimethylisoxazole moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dimethylisoxazol-4-yl)-[1,1’-biphenyl]-2-sulfonamide
- N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-4-sulfonamide
Uniqueness
N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide is unique due to the specific positioning of the dimethylisoxazole moiety and the sulfonamide group. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For instance, the position of the sulfonamide group can influence the compound’s binding affinity to target proteins and its overall biological activity.
Propriétés
Numéro CAS |
153623-85-9 |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-13(2)18-22-17(12)19-23(20,21)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11,19H,1-2H3 |
Clé InChI |
SLBYWDJLJLBXGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





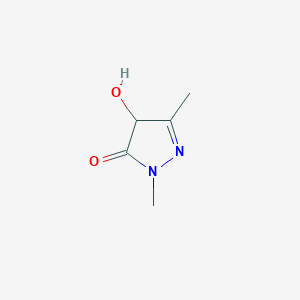

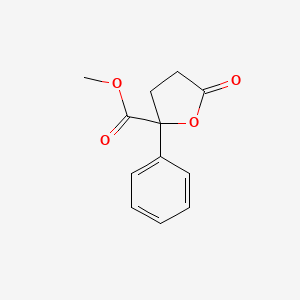
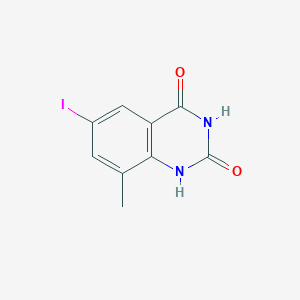
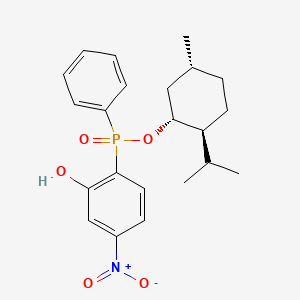
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)

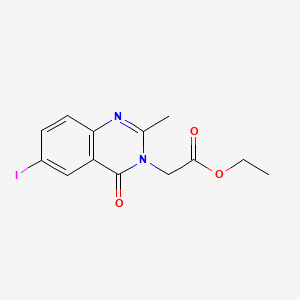
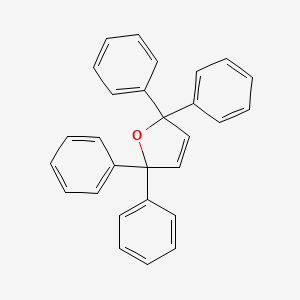
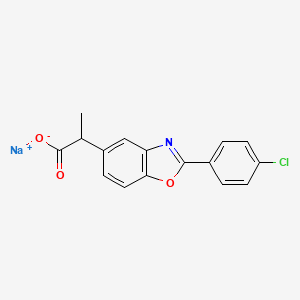
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
